molecular formula C7H12F3NO B1392918 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine CAS No. 743402-57-5

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine

Cat. No. B1392918
M. Wt: 183.17 g/mol
InChI Key: AWHZGSFJGAXLAR-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine is a chemical compound with the molecular formula C7H12F3NO . It is a member of the piperidine chemical family . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .

Scientific Research Applications

Piperidine Derivatives Synthesis and Applications

4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine and terminal acetylenes, undergo Claisen rearrangement to piperidine derivatives. This method provides a general route to optically pure piperidines with alpha substituents to nitrogen. These products serve as versatile intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Application in Labeling Neuroleptic Agents

A neuroleptic agent, 2′-amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, was synthesized for metabolic studies. This synthesis involved the preparation of 1-benzyl-4-piperidone-2-14C by Mannich reaction, followed by several steps to produce the final neuroleptic agent (Nakatsuka, Kawahara, & Yoshitake, 1981).

Anti-Inflammatory and Antioxidant Activities

4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, were synthesized and tested as anti-inflammatory agents. Their antioxidant activity, ability to interact with free radicals, and effect on inflammation were evaluated, indicating structural dependency for their biological activities (Geronikaki et al., 2003).

Novel Multicomponent Reaction for Synthesis

A novel multicomponent reaction involving 4-borono-1-azadienes, maleimides, and aldehydes was developed for the synthesis of α-hydroxyalkyl piperidine derivatives. These derivatives, common in naturally occurring alkaloids and azasugar analogues, have potential applications in combinatorial chemistry and natural product synthesis (Tailor & Hall, 2000).

Ligands for σ-1 Receptors

Halogenated 4-(4-phenoxymethyl)piperidines, synthesized as potential δ receptor ligands, showed varying affinities for σ-1 and σ-2 receptors. The study investigated the effect of different N-substituents and moieties on the phenoxy ring, contributing to the development of probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHZGSFJGAXLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine

Synthesis routes and methods

Procedure details

A suspension of 3.11 g (9.80 mmol) of benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate and 300 mg Pd/C (10%) in 30 mL of MeOH was hydrogenated at RT and 3 bar hydrogen pressure for 4 hours. The catalyst was filtered off and the filtrate was evaporated down in vacuo. Yield: 1.82 g (quant. yield); C7H12F3NO (M=183.172); calc.: molpeak (M+H)+: 184; found: molpeak (M+H)+: 184; Rf value: 0.20 (silica gel, EtOAc/MeOH/conc. aqueous ammonia 5:5:0.5).
Name
benzyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine
Reactant of Route 2
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine
Reactant of Route 3
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine
Reactant of Route 5
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine
Reactant of Route 6
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine

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